Home > Products > Screening Compounds P89365 > N-Acetyl Amphotericin B
N-Acetyl Amphotericin B - 902457-23-2

N-Acetyl Amphotericin B

Catalog Number: EVT-1483227
CAS Number: 902457-23-2
Molecular Formula: C₄₉H₇₅NO₁₈
Molecular Weight: 966.12
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Acetyl Amphotericin B, with the molecular formula C49H75NO18, is an organic compound . It may have applications in biochemical and pharmaceutical research . It is a derivative of Amphotericin B, which is an antifungal medication used for serious fungal infections and leishmaniasis . The fungal infections it is used to treat include mucormycosis, aspergillosis, blastomycosis, candidiasis, coccidioidomycosis, and cryptococcosis .


Synthesis Analysis

Amphotericin B is produced mainly by Streptomyces nodosus . Various intracellular metabolites of S. nodosus were identified during AmB fermentation, and the key compounds that related to the cell growth and biosynthesis of AmB were analyzed . A rational design based on the results of metabolomics was employed to improve the AmB productivity of Streptomyces nodosus .

Relevance: N-Acetyl Amphotericin B is a semisynthetic derivative of Amphotericin B. [] The N-acetyl group is attached to the amino group of the mycosamine moiety in Amphotericin B. This modification results in reduced toxicity compared to the parent compound while maintaining some antifungal activity. [, ]

Nystatin

Compound Description: Nystatin is a polyene antifungal antibiotic, typically classified as a tetraene. [] Similar to Amphotericin B, it disrupts fungal cell membranes by binding to ergosterol. []

Relevance: N-Acetyl Amphotericin B and Nystatin are both polyene antibiotics and share structural similarities, particularly in their polyene chain. [] Additionally, both Nystatin and N-Acetyl Amphotericin B have an N-acetyl group, which distinguishes them from their parent compounds, Amphotericin B and Candicidin, respectively. This structural feature contributes to a different activity profile compared to their parent compounds. [, ] Both are categorized as Group II polyene antibiotics, characterized by causing significant potassium leakage at low concentrations and cell death or hemolysis at higher concentrations. []

N-Acetyl Nystatin

Compound Description: N-Acetyl Nystatin is a semisynthetic derivative of Nystatin, another polyene antifungal antibiotic. []

Relevance: Similar to the relationship between Amphotericin B and N-Acetyl Amphotericin B, N-Acetyl Nystatin is a derivative of Nystatin, categorized as a Group II polyene antibiotic. [] Both N-Acetyl Amphotericin B and N-Acetyl Nystatin share structural modifications compared to their parent compounds, including the presence of an N-acetyl group. This modification leads to a distinct activity profile compared to their unmodified counterparts. []

Candicidin

Compound Description: Candicidin is a heptaene antifungal antibiotic, belonging to the polyene family. []

Relevance: Candicidin and N-Acetyl Amphotericin B are grouped together as Group II polyene antibiotics due to their comparable effects on potassium leakage and cell death/hemolysis. [] Although the exact structure of N-Acetyl Amphotericin B is not specified in the provided papers, its classification as a Group II polyene antibiotic and its name suggest that it likely possesses a heptaene structure like Candicidin. []

N-Acetyl Candicidin

Compound Description: N-Acetyl Candicidin is a semisynthetic derivative of the heptaene polyene antibiotic Candicidin. []

Relevance: N-Acetyl Candicidin is structurally related to N-Acetyl Amphotericin B as they are both N-acetylated derivatives of heptaene polyene antibiotics. [] Their placement in Group II of polyene antibiotics further suggests structural similarities and comparable biological effects. []

Amphotericin B Methyl Ester

Compound Description: Amphotericin B Methyl Ester is a semisynthetic derivative of Amphotericin B. [] The methyl ester modification involves the carboxyl group of Amphotericin B.

Relevance: Amphotericin B Methyl Ester is another semisynthetic derivative of Amphotericin B, placing it in the same structural family as N-Acetyl Amphotericin B. [] The presence of different modifications in each derivative (methyl ester vs. N-acetyl) suggests variations in their pharmacological and toxicological profiles despite belonging to the same parent compound group. []

Synthesis Analysis

Methods and Technical Details

The synthesis of N-Acetyl Amphotericin B typically involves the acetylation of Amphotericin B using acetylating agents such as acetic anhydride or acetyl chloride. The process can be summarized as follows:

  1. Isolation: Amphotericin B is first isolated from the fermentation broth of Streptomyces nodosus through extraction methods, commonly using organic solvents like methanol.
  2. Acetylation Reaction: The isolated Amphotericin B is then treated with an acetylating agent under controlled conditions (temperature, solvent choice) to introduce the acetyl group at specific hydroxyl positions on the macrolide structure.
  3. Purification: The reaction mixture is purified using techniques such as chromatography to isolate N-Acetyl Amphotericin B from unreacted starting materials and by-products.

The reaction can be represented as follows:

Amphotericin B+Acetic AnhydrideN Acetyl Amphotericin B+Acetic Acid\text{Amphotericin B}+\text{Acetic Anhydride}\rightarrow \text{N Acetyl Amphotericin B}+\text{Acetic Acid}
Molecular Structure Analysis

Structure and Data

N-Acetyl Amphotericin B retains the core structure of Amphotericin B, which consists of a large macrolide ring with multiple hydroxyl groups and a series of conjugated double bonds. The molecular formula for N-Acetyl Amphotericin B is C49H75NO18C_{49}H_{75}NO_{18}, with a molecular weight of approximately 966.12 g/mol.

The structural modifications involve the addition of an acetyl group to one or more hydroxyl groups present in the original structure, enhancing its pharmacological properties while potentially reducing toxicity.

Chemical Reactions Analysis

Reactions and Technical Details

N-Acetyl Amphotericin B undergoes various chemical reactions that are crucial for its biological activity. Key reactions include:

  1. Deacetylation: In biological systems, N-Acetyl Amphotericin B can be deacetylated back to Amphotericin B, which is essential for its antifungal activity.
  2. Complexation with Sterols: Similar to its parent compound, N-Acetyl Amphotericin B interacts with ergosterol in fungal cell membranes, leading to pore formation and subsequent cell lysis.

These reactions are critical for understanding the pharmacodynamics and therapeutic applications of N-Acetyl Amphotericin B.

Mechanism of Action

Process and Data

The primary mechanism of action of N-Acetyl Amphotericin B involves binding to ergosterol, a key component of fungal cell membranes. This binding disrupts membrane integrity by forming pores that lead to leakage of intracellular components, ultimately resulting in cell death.

The process can be summarized as follows:

  1. Binding: N-Acetyl Amphotericin B binds preferentially to ergosterol over cholesterol, which is present in mammalian cells.
  2. Pore Formation: The binding induces conformational changes that facilitate the formation of transmembrane channels.
  3. Cell Lysis: These channels allow the passage of ions and small molecules, leading to osmotic imbalance and cell lysis.

This mechanism underscores the effectiveness of N-Acetyl Amphotericin B as an antifungal agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-Acetyl Amphotericin B exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility in organic solvents compared to its parent compound due to the presence of acetyl groups.
  • Stability: More stable under physiological conditions than Amphotericin B, which can degrade under certain conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range indicative of macrolide compounds.

These properties are critical for formulation development and therapeutic application.

Applications

Scientific Uses

N-Acetyl Amphotericin B has several significant applications in scientific research and medicine:

  1. Antifungal Therapy: Used as an alternative or adjunct therapy for treating systemic fungal infections, especially in patients with compromised immune systems.
  2. Research Tool: Utilized in studies investigating membrane dynamics and the mechanisms of antifungal action.
  3. Formulation Development: Investigated for use in novel drug delivery systems aimed at improving bioavailability and reducing toxicity associated with traditional formulations.
Introduction to N-Acetyl Amphotericin B

Historical Context and Discovery of Amphotericin B Derivatives

The discovery of amphotericin B in the mid-1950s marked a pivotal milestone in antifungal chemotherapy, offering the first effective systemic treatment for deep-seated mycoses [1] [9]. Its initial clinical introduction in 1958 as a sodium deoxycholate micellar suspension (Fungizone®) addressed the inherent water insolubility of the parent polyene but unmasked its significant toxic potential [1] [4]. Recognizing these limitations early on, researchers embarked on efforts to develop safer and more effective analogues through structural modification and alternative formulations.

  • Early Derivative Exploration: Initial attempts focused on chemical modifications of the AmB molecule itself. Researchers explored alterations at various sites, including the carboxyl group on the macrolactone ring, the hydroxyl groups, and the primary amino group on the mycosamine sugar [6]. Hydrogenation of the polyene chain yielded dihydroAmB, which showed reduced toxicity but also significantly diminished antifungal activity, limiting its utility [6]. Esterification of the carboxyl group was another avenue explored.
  • Era of Lipid Formulations: The 1980s and 1990s witnessed a paradigm shift with the development of lipid-associated formulations rather than covalent chemical derivatives. This approach leveraged the high affinity of AmB for lipids to create delivery systems that altered its pharmacokinetics and biodistribution. Three main types emerged: Amphotericin B Colloidal Dispersion (ABCD - disc-shaped complexes with cholesteryl sulfate), Amphotericin B Lipid Complex (ABLC - ribbon-like structures with phospholipids), and Liposomal Amphotericin B (L-AmB - true liposomes) [1] [3] [8]. ABCD was later discontinued due to high infusion-related toxicity [1]. ABLC and L-AmB demonstrated significantly reduced nephrotoxicity compared to D-AmB while retaining efficacy, becoming crucial alternatives, particularly in patients with renal impairment or intolerance to D-AmB [1] [3] [8]. However, these formulations are substantially more expensive and still require intravenous administration.
  • Resurgence in Chemical Modification: Despite the success of lipid formulations, the search for covalently modified AmB derivatives with intrinsically improved properties has continued. The goal is to develop molecules with better water solubility, reduced mammalian cell toxicity (particularly hemolysis and renal tubular damage), and potentially alternative routes of administration (e.g., oral). N-Acetyl Amphotericin B falls within this category of modern derivative research. It involves the specific acetylation of the primary amino group (-NH₂) on the mycosamine sugar of the AmB molecule, converting it to an acetamide (-NH-CO-CH₃) [6]. This modification targets a key functional group implicated in both the self-association behavior of AmB and its interaction with sterols in mammalian and fungal membranes, which underlies both its efficacy and toxicity.

Rationale for Structural Modification: Acetylation of Amphotericin B

The rationale for developing N-Acetyl AmB stems from a deep understanding of the structure-activity and structure-toxicity relationships of the parent AmB molecule and the mechanisms governing its behavior in biological systems. Acetylation of the mycosamine amino group aims to strategically alter specific properties:

  • Modulating Self-Association and Solubility: Amphotericin B's amphipathic nature (possessing both hydrophobic polyene and hydrophilic polyol regions) drives its strong tendency to self-associate in aqueous environments. It forms soluble oligomers (dimers, tetramers) and insoluble polyaggregates [7] [10]. The charged primary amino group (protonated at physiological pH) contributes significantly to this self-association through electrostatic interactions and hydrogen bonding [7] [10]. Acetylation neutralizes this positive charge, replacing -NH₃⁺ with -NH-CO-CH₃. This modification is anticipated to disrupt the aggregation patterns, potentially increasing the proportion of monomeric species or altering the types of aggregates formed towards structures with improved water solubility or dissolution characteristics compared to unmodified AmB [7]. Enhanced monomeric fraction is often associated with reduced mammalian cell toxicity while retaining antifungal activity [7].
  • Altering Membrane Interaction Selectivity: AmB's primary mechanism of action involves binding to membrane ergosterol, predominantly found in fungal cells, forming transmembrane ion channels (pores) that lead to ion leakage and cell death [1] [6] [7]. However, AmB also binds to cholesterol, the major sterol in mammalian membranes, causing collateral damage to cells like renal tubules and erythrocytes, manifesting as nephrotoxicity and hemolysis [1] [4] [6]. The mycosamine sugar, particularly its amino group, plays a crucial role in anchoring the molecule to the membrane surface and facilitating pore formation through interactions with phospholipid headgroups and sterols [6] [7] [10]. Acetylation modifies this key interaction site. Research suggests that alterations at the mycosamine can differentially affect AmB's affinity for ergosterol versus cholesterol. The hypothesis driving N-Acetyl AmB development is that acetylation may reduce the molecule's ability to form the toxic pore structures in cholesterol-containing mammalian membranes more than it impairs its interaction with ergosterol or its fungicidal action via ergosterol sequestration or oxidative damage induction [6] [7]. This could potentially widen the therapeutic index. Table 1: Key Properties and Rationale for N-Acetylation of Amphotericin B
  • Reducing Infusion-Related Reactions: The acute infusion reactions (fever, chills, rigors, hypotension) associated with D-AmB are thought to arise partly from the pro-inflammatory stimulation of immune cells (e.g., monocytes, macrophages) and the release of cytokines like TNF-α and IL-1β, triggered by AmB's interaction with cell membranes or specific receptors [1] [6]. The aggregation state of AmB influences this immunostimulation. By potentially altering the self-association state and membrane interaction dynamics, acetylation might mitigate this pro-inflammatory response, leading to better tolerability during infusion [6].

Table 1: Key Properties and Rationale for N-Acetylation of Amphotericin B

PropertyAmphotericin B (AmB)N-Acetyl Amphotericin B (N-Acetyl AmB)Rationale for Acetylation
Mycosamine Amino Group-NH₂ / -NH₃⁺ (protonated at physiological pH)-NH-CO-CH₃ (Uncharged acetamide)Neutralizes positive charge, disrupting electrostatic drivers of aggregation.
Charge at pH 7.4Amphoteric (Carboxylate anion, Protonated amine cation)Amphoteric (Carboxylate anion, Uncharged amide)Reduces overall cationic character, impacting solubility & membrane binding.
Aggregation TendencyHigh (Forms oligomers & polyaggregates)Expected Reduction/Altered PatternAim for increased monomeric fraction or less toxic aggregates.
Primary Solubility LimiterStrong self-association via hydrophobic & ionic forcesReduced self-association potentialImprove aqueous solubility or dissolution kinetics.
Key Toxicity MechanismPore formation in cholesterol-rich mammalian membranesHypothesized reduced pore formation in mammalian membranesAltered mycosamine interaction reduces affinity for cholesterol or pore stability.
Therapeutic Index GoalNarrow (Dose-limiting nephro/hemotoxicity)Potential WideningDecouple fungicidal activity (ergosterol binding/oxidative damage) from mammalian cytotoxicity.

Table 2: Impact of N-Acetylation on Amphotericin B Aggregation States

Aggregation StateCharacteristicsBiological ConsequenceExpected Effect of N-Acetylation
MonomerSingle molecule; Highest selective activity vs fungi.Ideal state: High antifungal efficacy, Low toxicity.Increase - Neutral charge reduces self-association.
OligomerSmall soluble aggregates (Dimers, Tetramers).Major contributor to mammalian cell toxicity (pores).Modulate - Altered stability may reduce toxic pores.
PolyaggregateLarge insoluble aggregates; Acts as monomer reservoir.Low toxicity, Low immediate activity; Dissociates slowly.Potential Change - Size/distribution may be altered.
Supramolecular StructurePore assembly in membranes (dependent on sterol type).Fungicidal in ergosterol-membranes; Toxic in cholesterol-membranes.Disrupt - Modified mycosamine impedes stable pore formation, especially in cholesterol membranes.

Scope of N-Acetyl Amphotericin B in Antifungal Research

N-Acetyl AmB represents an investigational approach within the broader effort to overcome the limitations of conventional and lipid-based AmB. Its scope in current and future antifungal research encompasses several key areas:

  • Fundamental Structure-Property Relationship Studies: N-Acetyl AmB serves as a crucial tool compound for probing the intricate relationship between AmB's chemical structure, its physicochemical behavior (especially aggregation), and its biological effects. Studying how acetylation specifically impacts:
  • Aggregation Kinetics and Thermodynamics: Using spectroscopic techniques (UV-Vis, fluorescence, CD, NMR) to quantify the distribution of monomers, oligomers, and aggregates in different media [7] [10].
  • Membrane Binding and Permeabilization: Utilizing model membranes (liposomes) with defined sterol content (ergosterol vs cholesterol) to measure binding affinity, kinetics of pore formation, ion selectivity, and the differential ability to permeabilize ergosterol-containing versus cholesterol-containing bilayers [6] [7] [10]. Comparing these effects directly with unmodified AmB provides insights into the specific role of the mycosamine charge.
  • Mechanisms of Fungal Killing and Mammalian Toxicity: Evaluating whether N-Acetyl AmB retains the ability to induce oxidative damage in fungal cells, a secondary mechanism contributing to AmB's lethality [6]. Correlating membrane permeabilization data with in vitro fungicidal activity and mammalian cell toxicity (hemolysis, renal cell toxicity assays) helps validate the hypothesis of selective toxicity modulation.
  • Development of Novel Formulations: While N-Acetyl AmB itself aims for improved properties, its modified physicochemical profile might also make it more amenable to incorporation into advanced delivery systems:
  • Enhanced Solubility for Parenteral Use: Even with acetylation, achieving sufficient solubility for intravenous administration might still require formulation aids. However, the altered aggregation may allow for simpler, less toxic solubilizing agents compared to deoxycholate. Research could explore novel micellar systems, cyclodextrin complexes, or minimally structured dispersions optimized for the acetylated derivative.
  • Oral Delivery Potential: The holy grail of AmB research is an effective oral formulation. N-Acetyl AmB's potentially increased monomeric fraction and altered log P (partition coefficient) due to the loss of the amine charge could enhance intestinal permeability [7] [10]. Research focuses on whether this intrinsic modification, possibly combined with lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS, lipid nanoparticles - SLNs/NLCs), protease inhibitors, or targeted nanoparticles, could achieve sufficient systemic bioavailability after oral dosing [7] [10]. This would revolutionize treatment accessibility, especially in resource-limited settings.
  • Topical and Inhalation Applications: Improved solubility and potentially reduced local irritation could make N-Acetyl AmB a candidate for topical formulations (creams, gels for cutaneous mycoses) or pulmonary delivery via nebulization (for respiratory fungal infections like aspergillosis), leveraging the benefits of polyene efficacy while minimizing systemic exposure [10].
  • Combating Resistance and Expanding Spectrum: Although intrinsic resistance to AmB is rare (notable exceptions include Candida lusitaniae, Scedosporium apiospermum, some Trichosporon spp.), acquired resistance can emerge, particularly during prolonged therapy or in biofilms [1] [7] [8]. Research explores whether N-Acetyl AmB:
  • Retains activity against AmB-resistant isolates where resistance is mediated by altered membrane sterol composition (e.g., reduced ergosterol content).
  • Exhibits enhanced activity against difficult-to-treat molds (e.g., Fusarium spp., Lomentospora prolificans) or dimorphic fungi compared to standard AmB or azoles.
  • Demonstrates improved antibiofilm activity, potentially due to better penetration or altered interaction with the biofilm matrix.
  • Immunomodulatory Effects: Amphotericin B exhibits complex immunomodulatory properties, sometimes stimulating (e.g., enhancing macrophage fungicidal activity) and sometimes suppressing immune responses (e.g., inhibiting neutrophil migration in high concentrations) [6] [8]. The impact of the N-acetyl modification on these effects is largely unknown. Research into whether N-Acetyl AmB possesses a more favorable immunomodulatory profile – for instance, retaining immune stimulation beneficial for clearing infection while reducing the pro-inflammatory cascade responsible for infusion reactions – represents another facet of its scope.

The research on N-Acetyl Amphotericin B is still primarily at the preclinical stage (in vitro and animal models), focusing on validating its hypothesized advantages in solubility, selective toxicity, and efficacy. Its ultimate success will depend on demonstrating a clinically significant improvement in the therapeutic index or enabling novel routes of administration compared to existing AmB formulations. It represents a targeted chemical strategy to unlock the full potential of the venerable polyene scaffold for modern antifungal therapy.

Properties

CAS Number

902457-23-2

Product Name

N-Acetyl Amphotericin B

IUPAC Name

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-(4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid

Molecular Formula

C₄₉H₇₅NO₁₈

Molecular Weight

966.12

InChI

InChI=1S/C49H75NO18/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-36(67-48-46(61)43(50-32(5)51)45(60)31(4)66-48)25-40-42(47(62)63)39(57)27-49(64,68-40)26-35(54)23-38(56)37(55)21-20-33(52)22-34(53)24-41(58)65-30(3)29(2)44(28)59/h6-19,28-31,33-40,42-46,48,52-57,59-61,64H,20-27H2,1-5H3,(H,50,51)(H,62,63)/t28-,29-,30-,31?,33+,34+,35-,36-,37+,38+,39-,40-,42+,43?,44+,45?,46?,48?,49+/m0/s1

SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NC(=O)C)O

Synonyms

N-Acetylamphotericin B;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.